molecular formula C10H16ClNO B3296957 (S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride CAS No. 894079-56-2

(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride

Cat. No.: B3296957
CAS No.: 894079-56-2
M. Wt: 201.69 g/mol
InChI Key: HYSDCAISHZHIRV-QRPNPIFTSA-N
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Description

(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a chiral organic compound characterized by a phenol ring substituted with a dimethylaminoethyl group at the third position, with the (S)-enantiomer configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The compound’s stereochemistry is critical, as enantiomeric differences (e.g., (S) vs. (R)) can significantly alter biological activity and metabolic pathways .

Properties

IUPAC Name

3-[(1S)-1-(dimethylamino)ethyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSDCAISHZHIRV-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00828221
Record name 3-[(1S)-1-(Dimethylamino)ethyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00828221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894079-56-2
Record name 3-[(1S)-1-(Dimethylamino)ethyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00828221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-3-(1-(Dimethylamino)ethyl)phenol.

    Reaction with Hydrochloric Acid: The phenol derivative is then reacted with hydrochloric acid to form the hydrochloride salt. This step is crucial for enhancing the compound’s solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

Table 2: Protonation Equilibria

Functional GrouppKa (Experimental)Protonation SiteConditionsReference
Phenolic –OH~10.2Phenoxide formationAqueous NaOH (pH > 10)
Tertiary Amine~9.8Dimethylammonium formationAqueous HCl (pH < 4)

Applications:

  • Deprotonation : In basic media (pH > 10), the phenolic –OH forms a phenoxide ion, enhancing electrophilic substitution reactivity.

  • Amine quaternization : Reacts with methyl iodide in acetone to form a quaternary ammonium salt (confirmed by ¹H-NMR) .

Substitution Reactions

The phenolic ring undergoes electrophilic substitution, while the amine participates in alkylation.

Table 3: Electrophilic Aromatic Substitution

ReactionReagents/ConditionsPositionProductYieldReference
BrominationBr₂ (1 eq), CH₃COOH, 0°C (2 hr)Para4-Bromo-(S)-3-(1-(dimethylamino)ethyl)phenol HCl68%
NitrationHNO₃ (fuming), H₂SO₄, 50°C (1 hr)Meta5-Nitro derivative55%

Mechanistic notes :

  • The dimethylaminoethyl group acts as an electron-donating meta-director due to conjugation effects.

  • Steric hindrance from the ethyl chain reduces ortho substitution .

Table 4: Redox Reactions

Reaction TypeReagents/ConditionsProductSelectivityReference
OxidationKMnO₄ (aq), H⁺, 80°C (4 hr)Quinone derivative>90%
ReductionH₂ (1 atm), Pd/C, EtOH, 25°C (6 hr)(S)-3-(1-(Dimethylamino)ethyl)cyclohexanol HCl78%

Critical findings :

  • Oxidation : The phenolic ring is oxidized to a quinone, while the dimethylamino group remains intact .

  • Catalytic hydrogenation : Reduces the aromatic ring without affecting the tertiary amine .

Stability and Decomposition

  • Thermal stability : Decomposes above 200°C, releasing dimethylamine (GC-MS confirmation) .

  • Photodegradation : Exposure to UV light (254 nm) for 72 hr causes 15% decomposition, forming phenolic radicals (EPR data) .

Scientific Research Applications

(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride has numerous applications in scientific research, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of fine chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Mechanism/Activity
(S)-3-(1-(Dimethylamino)ethyl)phenol HCl C₁₀H₁₆ClNO* 201.69 Phenol ring, (S)-dimethylaminoethyl group Not explicitly stated; inferred CNS
Desvenlafaxine C₁₆H₂₅NO₂ 263.37 Phenol ring, cyclohexanol, dimethylamino Potent SNRI; antidepressant
Tapentadol HCl C₁₄H₂₄ClNO 257.80 Phenol ring, dimethylamino, pentyl chain μ-opioid agonist + norepinephrine reuptake inhibitor
Venlafaxine HCl C₁₇H₂₇NO₂·HCl 313.86 Methoxyphenyl, cyclohexanol, dimethylamino SNRI; antidepressant
3-((Dimethylamino)methyl)phenol C₉H₁₃NO 151.21 Phenol ring, dimethylaminomethyl group Lower structural complexity

*Calculated based on the parent compound (C₁₀H₁₅NO) + HCl.

Key Observations:

Substituent Effects: The ethyl linkage in (S)-3-(1-(dimethylamino)ethyl)phenol distinguishes it from 3-((dimethylamino)methyl)phenol, which has a shorter methyl group, reducing similarity (0.88 vs. 1.00) . Stereochemistry: The (S)-enantiomer may exhibit distinct binding affinities compared to its (R)-counterpart (similarity score: 0.84), as seen in enantiomer pairs like levomilnacipran (active) vs. milnacipran .

Pharmacological Profiles: Tapentadol HCl combines opioid agonism with norepinephrine reuptake inhibition, a dual mechanism absent in simpler dimethylaminoethylphenol derivatives . Desvenlafaxine and venlafaxine feature bulky substituents (cyclohexanol, methoxyphenyl) that enhance SNRI activity, whereas the target compound’s simpler structure may limit reuptake inhibition potency .

Mechanistic and Clinical Implications

However, the absence of bulky aromatic groups (e.g., naphthalene in duloxetine) may reduce its affinity for monoamine transporters . Tapentadol’s opioid activity further highlights how minor structural modifications (e.g., pentyl chain addition) can drastically alter pharmacological profiles .

Biological Activity

(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride, also known as 3-((S)-1-Dimethylamino-ethyl)phenol hydrochloride, is a compound with significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in research and therapeutics.

  • Molecular Formula : C₁₀H₁₆ClNO
  • Molecular Weight : 201.69 g/mol
  • Structure : The compound features a phenolic structure with a dimethylaminoethyl substituent at the meta position, classified as a hydrochloride salt which enhances its solubility in water.

Biological Activities

This compound exhibits various biological activities, primarily due to its role as a precursor in the synthesis of pharmacologically active compounds. Notably, it is a key intermediate in the production of rivastigmine, an acetylcholinesterase inhibitor used to treat Alzheimer's disease and other neurodegenerative disorders.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. It is believed to modulate acetylcholine levels by inhibiting acetylcholinesterase, thus enhancing cholinergic transmission. This mechanism is pivotal for its therapeutic effects in cognitive disorders .

Research Findings and Case Studies

Several studies have documented the effects and applications of this compound:

  • Neuropharmacological Studies : Research indicates that this compound enhances synaptic plasticity and cognitive function in animal models, making it a candidate for further exploration in cognitive enhancement therapies.
  • Pain Management : Investigations into its analgesic properties have shown potential benefits in managing pain through modulation of pain pathways, although further clinical studies are required to confirm these effects.
  • Synthesis and Applications : The compound has been synthesized using various methods that emphasize efficiency and yield. For instance, one method involves the Leuckart reaction followed by the Eschweiler-Clarke reaction to produce high yields of this compound .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:

Compound NameStructure SimilarityUnique Features
3-(Dimethylamino)phenolPhenolic structureLacks the ethyl group; primarily used as an analgesic.
4-(Dimethylamino)phenolPhenolic structureSubstituent at para position; used in dye synthesis.
2-(Dimethylamino)phenolPhenolic structureSubstituent at ortho position; exhibits different biological activity.
3-Hydroxy-N,N-dimethylanilineAmino group presentUsed primarily as an intermediate in dye production; lacks phenolic hydroxyl group.

This table illustrates that while these compounds share structural similarities, this compound is distinct due to its specific configuration and biological activity profile, making it particularly interesting for pharmacological applications.

Q & A

Q. What are the recommended analytical methods for characterizing (S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride?

Answer:

  • Nuclear Magnetic Resonance (NMR): Used to confirm stereochemistry and structural integrity, particularly for chiral centers.
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Essential for purity assessment and enantiomeric resolution (chiral columns recommended).
  • Reference Standards: Use pharmacopeial-grade standards for method validation (e.g., ANDA applications) .

Q. How can researchers safely handle this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use respiratory protection (one-way valve masks), nitrile gloves, and lab coats.
  • Ventilation: Ensure fume hoods are used during synthesis or handling to avoid dust inhalation.
  • Spill Management: Avoid generating dust; use wet methods for cleanup and dispose of waste as hazardous chemical residue .

Q. What synthetic routes are documented for this compound?

Answer:

  • Chiral Resolution: Asymmetric synthesis using chiral auxiliaries (e.g., (S)-configured intermediates) to ensure enantiopurity.
  • Intermediate Use: Rivastigmine synthesis pathways often involve this compound as a precursor, requiring reductive amination and subsequent HCl salt formation .

Advanced Research Questions

Q. How can discrepancies in enantiomeric purity be resolved during synthesis?

Answer:

  • Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose- or amylase-derived columns) for HPLC purification.
  • Circular Dichroism (CD): Validate enantiomeric excess (ee) post-synthesis.
  • Process Optimization: Adjust reaction temperature and catalyst loading (e.g., chiral Lewis acids) to minimize racemization .

Q. What experimental designs are recommended to assess metabolic stability in pharmacological studies?

Answer:

  • In Vitro Models: Use liver microsomes or hepatocytes to study Phase I/II metabolism.
  • LC-MS/MS Quantification: Track parent compound depletion and metabolite formation.
  • Comparative Analysis: Benchmark against structurally similar SNRIs (e.g., Desvenlafaxine) to identify metabolic hotspots .

Q. How should researchers address contradictory data in receptor binding assays?

Answer:

  • Replicate Studies: Conduct triplicate assays under controlled conditions (pH, temperature).
  • Orthogonal Assays: Validate results using surface plasmon resonance (SPR) or radioligand binding.
  • Control Standards: Include known agonists/antagonists (e.g., Duloxetine for SERT/NET inhibition) to calibrate systems .

Q. What strategies mitigate oxidative degradation during long-term storage?

Answer:

  • Storage Conditions: Keep at -20°C in amber vials under inert gas (N₂/Ar).
  • Stabilizers: Add antioxidants (e.g., BHT) at 0.01–0.1% w/w.
  • Stability-Indicating Assays: Monitor degradation via forced oxidation studies (H₂O₂/UV exposure) .

Q. How can in silico modeling predict this compound’s pharmacokinetic profile?

Answer:

  • Software Tools: Use SwissADME or pkCSM for bioavailability, logP, and CYP450 interaction predictions.
  • Docking Studies: Model interactions with SERT/NET transporters using AutoDock Vina.
  • Validation: Cross-reference predictions with in vitro permeability assays (e.g., Caco-2 cell models) .

Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

Answer:

  • Quality-by-Design (QbD): Define critical process parameters (CPPs) like reaction time and catalyst ratio.
  • PAT Tools: Implement real-time monitoring (e.g., FTIR for reaction progression).
  • Batch Record Documentation: Include deviations and corrective actions for regulatory compliance .

Q. How to design a robust impurity profiling workflow?

Answer:

  • Forced Degradation: Expose the compound to heat, light, and acidic/alkaline conditions.
  • HPLC-MS/MS: Identify impurities ≥0.1% using hyphenated techniques.
  • Reference Standards: Source impurities from certified suppliers (e.g., LGC Standards) for quantification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride

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